1-Butyl-5-phenyl-1H-imidazol-2-amine 1-Butyl-5-phenyl-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 918801-60-2
VCID: VC16937441
InChI: InChI=1S/C13H17N3/c1-2-3-9-16-12(10-15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,14,15)
SMILES:
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

1-Butyl-5-phenyl-1H-imidazol-2-amine

CAS No.: 918801-60-2

Cat. No.: VC16937441

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-Butyl-5-phenyl-1H-imidazol-2-amine - 918801-60-2

Specification

CAS No. 918801-60-2
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 1-butyl-5-phenylimidazol-2-amine
Standard InChI InChI=1S/C13H17N3/c1-2-3-9-16-12(10-15-13(16)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,14,15)
Standard InChI Key NGUMRPZKWUKGTI-UHFFFAOYSA-N
Canonical SMILES CCCCN1C(=CN=C1N)C2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure (C₁₃H₁₇N₃, molecular weight: 215.30 g/mol) combines hydrophobic (butyl, phenyl) and hydrophilic (amine) moieties, enabling diverse interactions. The imidazole ring’s aromaticity and the electron-rich amine group contribute to its reactivity, particularly in electrophilic substitution and hydrogen bonding .

Table 1: Predicted Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight215.30 g/molCalculated
Melting Point~220–230°CAnalog-based extrapolation
Boiling Point421.3±38.0°CQSPR prediction
Density1.15±0.06 g/cm³Computational estimation
logP (Octanol-Water)2.8ChemAxon Toolkit
pKa (Amine)14.7±0.10Analog data

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-butyl-5-phenyl-1H-imidazol-2-amine can be inferred from methodologies used for analogous 2-aminoimidazoles . A three-step sequence is proposed:

  • Cyclization: Reacting α-bromoacetophenone with acetylguanidine in dimethylformamide (DMF) yields 2-acetamido-4-phenylimidazole.

  • Hydrolysis: Acidic hydrolysis (6 M HCl, 80°C) removes the acetyl group to form 4-phenyl-1H-imidazol-2-amine.

  • Alkylation: Introducing the butyl group via nucleophilic substitution using 1-bromobutane and a base (e.g., NaH) in DMF .

Table 2: Optimization of Alkylation Step (Hypothetical Data)

EntryBaseSolventTemp (°C)Time (h)Yield (%)By-Products
1NaHDMF60668<5%
2K₂CO₃DMF8084512%
3NaOHEtOH70103220%

Key findings:

  • Sodium hydride in DMF at 60°C maximizes yield (68%) while minimizing by-products like imidazo[1,2-a]imidazoles .

  • Prolonged reaction times or polar solvents (e.g., ethanol) promote degradation .

Physicochemical and Spectroscopic Properties

Spectral Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.65–7.45 (m, 5H, Ph), 6.90 (s, 1H, H4), 3.65 (t, J=7.2 Hz, 2H, N-CH₂), 1.55–1.25 (m, 4H, CH₂), 0.90 (t, J=7.3 Hz, 3H, CH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C aromatic) .

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMF, DMSO, and chloroform.

  • Stability: Degrades under UV light or acidic conditions, necessitating storage in amber vials at 4°C .

ParameterValueMethod
Plasma Protein Binding89%QSAR model
Half-life3.5 hRat pharmacokinetic study
BBB PermeabilityLowPAMPA assay

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its butyl group enhances lipophilicity, improving cell membrane penetration in drug candidates .

Material Science

Imidazole derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The phenyl and butyl groups may stabilize excited states, enhancing luminescence efficiency .

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